3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate
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Overview
Description
“3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate” is a chemical compound with the molecular formula C18H20N4O3. It is a derivative of pyrazinamide, a first-line antitubercular drug .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . Another method involved the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .
Scientific Research Applications
Antitubercular Bioactivity
The compound is a pyrazinamide analogue, which are of interest in organic synthesis due to their antitubercular bioactivity . Pyrazinamide is a crucial first-line drug for tuberculosis treatment . The synthesis of pyrazinamide analogues generally involves the reaction of pyrazine-2-carboxylic acids with amines to yield pyrazine-2-carboxamides . In particular, N-(4-chlorophenyl)pyrazine-2-carboxamides and N-(2-ethylhexyl)pyrazine-2-carboxamide showed significant activity against Mycobacterium tuberculosis .
Synthesis Methodology
The compound can be synthesized using the Yamaguchi reaction . This method involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine . The yield of the pyrazine-2-carboxamides and the reaction time depend on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .
Photosynthetic Electron Transport Inhibition
Some 3-substituted pyrazine-2-carboxamide derivatives, including this compound, have been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts . The inhibitory activity is connected not only with the lipophilicity, but also with the presence of secondary amine fragment bounded to the pyrazine ring .
Future Directions
Future research could focus on further exploring the synthesis, properties, and potential applications of “3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate” and similar compounds. Given their antimycobacterial activity, these compounds could be of interest in the development of new treatments for tuberculosis .
Mechanism of Action
Mode of Action
Pyrazine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazine derivatives have been found to interact with a variety of biochemical pathways .
Result of Action
Pyrazine derivatives have been found to exhibit a range of biological activities .
properties
IUPAC Name |
[3-(pyrazine-2-carbonylamino)cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-17(16-12-19-9-10-20-16)21-14-7-4-8-15(11-14)25-18(24)22-13-5-2-1-3-6-13/h1-3,5-6,9-10,12,14-15H,4,7-8,11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFXVLKDFYYFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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